molecular formula C10H14N2O3 B8549154 2-Butoxy-4-methylpyrimidine-5-carboxylic acid

2-Butoxy-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B8549154
M. Wt: 210.23 g/mol
InChI Key: BHBWFMMMDFNIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-butoxy-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-3-4-5-15-10-11-6-8(9(13)14)7(2)12-10/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

BHBWFMMMDFNIMT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1.5 ml of butanol, 0.72 g (11 mmol) of 85.5% potassium hydroxide powder was suspended, followed by drop-wise adding, under ice-cooling, a 1.5 ml of butanol solution dissolving with 1.22 g (5.0 mmol) of ethyl 2-methansulfonyl-4-methylpyrimidine-5-carboxylate. After the end of the drop-wise addition, the solution was stirred at room temperature for 3 hours. To the reaction liquid, 50 ml of water was added, and the water layer was washed with diisopropyl ether, followed by adding 10% hydrochloric acid to make acidic, and extracting with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to obtain 0.87 g (yield: 83%) of 2-butoxy-4-methylpyrimidine-5-carboxylic acid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 50 ml of acetone, 10.0 g (42 mmol) of ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate was dissolved, followed by adding 50 ml of water, then adding drop-wise 13.4 g (84 mmol) of a 25% sodium hydroxide aqueous solution, and stirring at room temperature for 1 hour. The reaction liquid was concentrated at 40° C. under reduced pressure to remove acetone, and 10% hydrochloric acid was added to make acidic. The crystal precipitated was filtered, washed with water and dried to obtain 8.00 g (yield: 91%) of 2-butoxy-4-methylpyrimidine-5-carboxylic acid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.